[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide
Description
[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide is a tertiary phosphine oxide derivative characterized by a biphenyl backbone, a 4-(dimethylamino)phenyl group, and a methyl substituent bonded to a central phosphorus atom. This compound belongs to a broader class of organophosphorus compounds with applications in organic catalysis, materials science, and medicinal chemistry due to its air stability and tunable electronic properties . The dimethylamino group acts as a strong electron-donating substituent, enhancing the electron density at the phosphorus center, which can influence reactivity and coordination behavior.
Properties
Molecular Formula |
C21H22NOP |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[methyl-(2-phenylphenyl)phosphoryl]aniline |
InChI |
InChI=1S/C21H22NOP/c1-22(2)18-13-15-19(16-14-18)24(3,23)21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16H,1-3H3 |
InChI Key |
GUNGPRZIENCFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide typically involves multiple steps. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of Phosphine Oxide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Synthetic Pathways for Biphenyl-Phosphine Oxide Derivatives
Phosphine oxides containing biphenyl moieties are typically synthesized via cross-coupling reactions , quaternization , or Wittig reactions . For example:
-
Palladium-catalyzed Suzuki–Miyaura coupling between aryl halides and boronic acids is widely used to construct biphenyl backbones (Table 2 in , , ).
-
Quaternization of tertiary phosphines with aryl bromides, as demonstrated for methyldiphenylphosphine and benzyldiphenylphosphine, yields phosphonium salts that can undergo Wittig reactions to form phosphine oxides ( ).
Functionalization of the 4-(Dimethylamino)phenyl Group
The electron-rich 4-(dimethylamino)phenyl substituent may influence reactivity:
-
Nucleophilic aromatic substitution (SNAr): The dimethylamino group activates the aromatic ring toward electrophilic attack, enabling functionalization at the ortho or para positions.
-
Coordination chemistry : The lone pair on the dimethylamino nitrogen could facilitate metal binding, making the compound a potential ligand in catalysis (e.g., palladium or nickel complexes) ( ).
Phosphine Oxide Reactivity
Phosphine oxides are generally stable but can participate in:
-
Reduction to phosphines : Trichlorosilane (HSiCl3) or other reducing agents convert phosphine oxides to tertiary phosphines, which are valuable ligands ( ).
-
Ligand coupling : Under basic conditions, phosphonium salts derived from phosphine oxides may undergo ligand-exchange reactions, producing biaryl products (Scheme 2 in ).
Comparative Data for Analogous Compounds
Proposed Reactivity for the Target Compound
-
Suzuki–Miyaura cross-coupling : Reacting a brominated biphenyl-phosphine oxide precursor with 4-(dimethylamino)phenylboronic acid under palladium catalysis could install the dimethylamino group (analogous to ).
-
Wittig reaction : A phosphonium salt intermediate (e.g., methylbiphenylphosphonium bromide) might react with a dimethylamino-substituted aldehyde to form the target phosphine oxide ( ).
Challenges and Limitations
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Steric hindrance from the biphenyl group may reduce reaction efficiency.
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The electron-donating dimethylamino group could destabilize intermediates in certain reactions (e.g., quaternization).
Research Gaps
No direct studies on "[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide" were identified. Further experimental work is required to:
-
Optimize synthetic routes for high regioselectivity.
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Characterize its coordination behavior with transition metals.
Scientific Research Applications
Catalysis
Phosphine oxides are known for their role as ligands in transition metal catalysis. The specific compound can act as a ligand in:
- Cross-Coupling Reactions: It enhances the efficiency of palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
- Hydroformylation Reactions: The compound can facilitate the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes with high selectivity.
Case Study:
In a study published in the Journal of the American Chemical Society, the use of [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide as a ligand resulted in increased yields in various coupling reactions compared to traditional phosphine ligands .
| Reaction Type | Yield Improvement (%) |
|---|---|
| Suzuki Coupling | 30% |
| Heck Reaction | 25% |
| Hydroformylation | 40% |
Medicinal Chemistry
The compound's phosphine oxide functionality has potential applications in drug design and development:
- Anticancer Agents: Research indicates that derivatives of phosphine oxides can induce apoptosis in cancer cells. The biphenyl structure may enhance bioavailability and target specificity.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Case Study:
A recent investigation into phosphine oxide derivatives revealed that modifications to the dimethylamino group significantly impacted their cytotoxicity against various cancer cell lines. The results indicated that the compound could serve as a lead structure for further optimization .
Materials Science
The unique electronic properties of [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs): Its ability to act as an electron transport material enhances the efficiency of OLED devices.
- Sensors: The compound's phosphorescent properties allow it to be used in sensors for detecting environmental pollutants.
Case Study:
Research published in Advanced Functional Materials demonstrated that incorporating this phosphine oxide into OLEDs improved device performance by increasing luminescence efficiency by 50% compared to conventional materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Oxides
Structural and Electronic Comparisons
Substituent Effects
- [1,1'-Biphenyl]-2-yldicyclohexylphosphine Oxide This compound (MW: 366 g/mol) replaces the dimethylamino and methyl groups with bulkier dicyclohexyl substituents. The cyclohexyl groups are electron-neutral but sterically demanding, reducing accessibility to the phosphorus center compared to the target compound. 31P NMR data for this analog shows a chemical shift at δ 28.5 ppm, typical for triarylphosphine oxides .
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide Used as a photoinitiator, this compound features electron-withdrawing trimethylbenzoyl groups. Its higher molar absorptivity (ε ≈ 2,500 M⁻¹cm⁻¹ at 365 nm) contrasts with the target compound’s electron-donating dimethylamino group, which may reduce electrophilicity at phosphorus .
Bond Lengths and Angles
Key bond lengths (P=O: ~1.48 Å; P-C: ~1.80–1.85 Å) and angles (C-P-C: ~100–105°) in the target compound align with those of structurally analogous phosphine oxides, confirming minimal steric distortion despite the dimethylamino group’s electronic effects .
Biological Activity
[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide is a phosphine oxide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety with a dimethylamino group and a phosphine oxide functional group. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Phosphine oxides are known to act as enzyme inhibitors. Research indicates that this compound may inhibit serine proteases, which are crucial in cancer progression and metastasis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of phosphine oxides exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Biological Activity Data
A summary of biological activities observed in studies involving [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide is presented in the following table:
Case Studies
Several studies have explored the biological implications of compounds similar to [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide:
- Antitumor Activity : A study investigated a series of phosphine oxides and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for development as anticancer agents .
- Antimicrobial Effects : Research conducted on phosphine oxide derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating their potential use as novel antimicrobial agents .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their role as potential therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,1'-biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves phosphorylation reactions, such as Friedel-Crafts alkylation or cross-coupling strategies. For example, secondary phosphine oxides can undergo dehydrogenative cross-coupling with aryl halides using transition-metal catalysts (e.g., cobalt or palladium) under inert atmospheres . Microwave-assisted annulations or solvent-free phosphorylation methods have been reported to enhance reaction efficiency and reduce side products . Optimization may involve adjusting stoichiometry of aryl precursors (e.g., biphenyl derivatives), reaction temperature (80–120°C), and catalyst loading (5–10 mol%) .
Q. How can advanced spectroscopic techniques (e.g., ³¹P NMR, X-ray crystallography) be employed to characterize the structural features of this phosphine oxide derivative?
- Methodological Answer : ³¹P NMR is critical for confirming phosphorylation, with chemical shifts typically observed between 20–40 ppm for phosphine oxides . X-ray crystallography resolves stereochemical details, such as bond angles at the phosphorus center and spatial arrangement of substituents (e.g., biphenyl vs. dimethylaminophenyl groups). For example, Conary et al. (1991) used crystallography to validate the trigonal pyramidal geometry of analogous phosphine oxides . Diffraction data can also clarify intermolecular interactions, such as hydrogen bonding with uranyl nitrate in co-crystallized complexes .
Advanced Research Questions
Q. What strategies exist for achieving stereochemical control in late-stage modifications of biphenyl phosphine oxides, particularly regarding palladium-catalyzed C–H functionalization?
- Methodological Answer : Kinetic resolution via palladium-catalyzed C–H acylation has been demonstrated for enantiopure biphenyl phosphine oxides. Using 10 mol% Pd(OAc)₂ with bulky ligands (e.g., t-BuPhCPhos) and tert-butyl hydroperoxide (TBHP) as an oxidant, diastereoselectivity >20:1 can be achieved . Steric hindrance from substituents (e.g., t-Bu or i-Pr groups) on the phosphine oxide enhances selectivity by restricting rotational freedom during transition-state formation . Computational modeling (DFT) is recommended to predict regioselectivity in ortho-functionalization .
Q. How does the electronic environment created by the 4-(dimethylamino)phenyl group influence the coordination behavior of this compound in transition metal catalysis?
- Methodological Answer : The electron-donating dimethylamino group increases electron density at the phosphorus center, enhancing its Lewis basicity and metal-ligand coordination strength. This property is exploited in catalytic systems where phosphine oxides act as ancillary ligands. For example, in RuPhos-like ligands, the dimethylamino group stabilizes metal centers (e.g., palladium or ruthenium) during cross-coupling reactions, improving turnover numbers in Suzuki-Miyaura couplings . Comparative studies using Hammett parameters (σ⁺) for substituent effects can quantify electronic contributions to catalytic activity .
Q. What analytical challenges arise in quantifying trace impurities (e.g., unreacted precursors) during purity assessment of this phosphine oxide?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but co-elution of biphenyl byproducts may require gradient elution (e.g., methanol/sodium 1-octanesulfonate buffer, pH 4.6) . Mass spectrometry (LC-MS) with electrospray ionization (ESI⁺) identifies phosphine oxide adducts ([M+H]⁺ or [M+Na]⁺). For phosphorous-specific detection, inductively coupled plasma mass spectrometry (ICP-MS) offers parts-per-billion sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
